molecular formula C20H23NO2 B2406788 [3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](2-methylphenyl)methanone CAS No. 478048-72-5

[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](2-methylphenyl)methanone

Cat. No.: B2406788
CAS No.: 478048-72-5
M. Wt: 309.409
InChI Key: HZCUNBNUSSDQPN-UHFFFAOYSA-N
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Description

3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone is a complex organic compound with a unique structure that combines a benzoxazine ring with a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone typically involves the reaction of 2-methylphenylmethanone with a tert-butyl-substituted benzoxazine precursor. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced benzoxazine derivatives.

    Substitution: Formation of substituted benzoxazine compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers are exploring its potential as a therapeutic agent for various diseases.

Medicine

In medicine, the compound is being investigated for its pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies are ongoing to determine its efficacy and safety in treating various medical conditions.

Industry

In the industrial sector, 3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in high-performance applications, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate

Uniqueness

Compared to similar compounds, 3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone stands out due to its unique benzoxazine ring structure combined with a methanone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-tert-butyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-14-9-5-6-10-15(14)19(22)21-16-11-7-8-12-17(16)23-13-18(21)20(2,3)4/h5-12,18H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCUNBNUSSDQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(COC3=CC=CC=C32)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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